molecular formula C10H16Cl2N4O2 B2450418 Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride CAS No. 2377034-30-3

Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride

Cat. No.: B2450418
CAS No.: 2377034-30-3
M. Wt: 295.16
InChI Key: WNTXLRJJCQDUAT-UHFFFAOYSA-N
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Description

Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Properties

IUPAC Name

methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.2ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTXLRJJCQDUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which involves the condensation of an aldehyde, amine, carboxylic acid, and isocyanide. Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (SNAr) at electron-deficient positions. Piperazine acts as a nucleophile in synthetic routes, while other nucleophiles target the pyrimidine ring under basic conditions.

Reaction Type Reagents/Conditions Products Key Findings
Nucleophilic substitution(3-Methoxyphenyl)piperazine, K₃PO₄, DMF Piperazine-substituted derivativesSteric and electronic factors influence regioselectivity; yields improve with polar aprotic solvents .
SNAr with aminesSodium hydride, DMF, 80°CAmine-functionalized pyrimidinesBase strength critical for deprotonation; competing ester hydrolysis minimized at lower temperatures.

Reduction Reactions

The ester group and pyrimidine ring are susceptible to reduction under specific conditions:

Reaction Type Reagents/Conditions Products Key Findings
Ester reductionLiAlH₄, anhydrous etherPrimary alcohol derivativeOver-reduction of pyrimidine ring avoided by controlled stoichiometry.
Ring hydrogenationH₂, Pd/C, ethanolPartially saturated pyrimidineSelective reduction of C=N bonds without affecting ester groups.

Oxidation Reactions

The pyrimidine ring and piperazine moiety undergo oxidation under harsh conditions:

Reaction Type Reagents/Conditions Products Key Findings
Pyrimidine oxidationKMnO₄, H₂SO₄Pyrimidine N-oxideReaction proceeds via electrophilic attack; side products include ester cleavage.
Piperazine oxidationmCPBA, CH₂Cl₂Piperazine N-oxideStereospecific oxidation observed at tertiary nitrogen.

Ester Hydrolysis

The methyl ester is hydrolyzed to carboxylic acid under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Key Findings
Acidic hydrolysis6M HCl, refluxPyrimidine-5-carboxylic acidComplete conversion achieved within 12 hours; no ring degradation.
Basic hydrolysisNaOH, H₂O/THF, 60°C Carboxylate saltEster cleavage favored in polar solvents; neutralization yields free acid .

Acid-Base Reactions

The piperazine nitrogen participates in protonation-deprotonation equilibria:

Reaction Type Conditions Products Key Findings
ProtonationHCl, aqueous solutionDihydrochloride saltEnhanced water solubility due to ionic form; stability confirmed by pH titration.
DeprotonationNaHCO₃, H₂OFree basePiperazine nitrogen acts as a weak base (pKa ~7.5).

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

Reaction Type Reagents/Conditions Products Key Findings
Aza-Michael cyclizationK₂CO₃, DMF, 100°C Tricyclic piperazine-pyrimidineCatalytic base accelerates ring closure; diastereoselectivity controlled by steric effects .

Industrial-Scale Modifications

Optimized protocols enhance reaction efficiency:

Process Conditions Outcome Reference
Continuous flow synthesisMicroreactor, 120°C, <5 min residence95% yield in SNAr reactions
Automated crystallizationEthanol/water mixtureHigh-purity (>99%) free base isolation

Key Insights from Research

  • Regioselectivity : Electron-withdrawing groups on pyrimidine direct substitution to C2 and C4 positions .

  • Solvent Effects : DMF enhances nucleophilicity in SNAr, while THF stabilizes intermediates in reductions.

  • Stability : The dihydrochloride salt exhibits superior shelf-life compared to free base.

Scientific Research Applications

Pharmacological Applications

  • Neuroprotection :
    • Research indicates that methyl 2-piperazin-1-ylpyrimidine-5-carboxylate dihydrochloride exhibits neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Its ability to modulate neuroinflammatory pathways is of particular interest in conditions such as Alzheimer's disease and multiple sclerosis .
  • Anti-inflammatory Activity :
    • The compound has demonstrated significant anti-inflammatory effects in preclinical studies, suggesting its potential use in managing inflammatory disorders. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties :
    • A study highlighted its efficacy against multidrug-resistant strains of Escherichia coli, positioning it as a promising candidate for developing new antibiotics or antibiotic adjuvants . This is particularly relevant given the global health challenge posed by antibiotic resistance.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of methyl 2-piperazin-1-ylpyrimidine-5-carboxylate dihydrochloride has revealed insights into how modifications to its structure can enhance its biological activity. For instance, variations in the piperazine substituent have been shown to affect binding affinity to target proteins involved in disease pathways .

Comparative Analysis with Related Compounds

The following table summarizes key features of methyl 2-piperazin-1-ylpyrimidine-5-carboxylate dihydrochloride compared to similar compounds:

Compound NameKey FeaturesBiological Activity
Methyl 2-piperazin-1-ylpyrimidine-5-carboxylateNeuroprotective, anti-inflammatoryStrong potential for neurodegenerative diseases
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamideAcetylcholinesterase inhibitorCognitive enhancement
Ethyl 4-(4-substituted phenyl)-6-methylpyrimidineVarying solubility and reactivityAntibacterial properties

Case Studies

Several case studies have documented the efficacy of methyl 2-piperazin-1-ylpyrimidine-5-carboxylate dihydrochloride in laboratory settings:

  • Neuroprotective Efficacy :
    • In vitro studies demonstrated that treatment with this compound reduced neuronal cell death induced by oxidative stress, highlighting its potential as a therapeutic agent in neurodegeneration.
  • Synergistic Effects with Antibiotics :
    • Research indicated that when combined with conventional antibiotics, methyl 2-piperazin-1-ylpyrimidine-5-carboxylate dihydrochloride enhanced the efficacy against resistant bacterial strains, suggesting its role as an antibiotic potentiator .
  • Inflammation Models :
    • Animal models of inflammation showed reduced markers of inflammation following administration of this compound, supporting its application in inflammatory diseases .

Mechanism of Action

The mechanism by which Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

  • 2-Piperazin-1-ylpyrimidine-5-carboxylic acid

  • Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride

These compounds share structural similarities but may differ in their reactivity, biological activity, and applications

Biological Activity

Overview

Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate dihydrochloride is a heterocyclic compound that has garnered attention for its potential pharmacological properties, particularly in neuroprotection and anti-inflammatory applications. Its structure incorporates a piperazine moiety and a pyrimidine ring, which are known to exhibit a diverse range of biological activities, including antiviral, anticancer, and antimicrobial effects.

The biological activity of methyl 2-piperazin-1-ylpyrimidine-5-carboxylate is primarily attributed to its ability to interact with various molecular targets:

  • Acetylcholinesterase Inhibition : This compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine, which is beneficial for cognitive function and may aid in the treatment of neurodegenerative diseases such as Alzheimer's disease.
  • Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in LPS-stimulated human microglia cells. This suggests a potential role in reducing neuroinflammation .
  • Cellular Stress Response : The compound reduces endoplasmic reticulum (ER) stress markers and apoptosis indicators such as cleaved caspase-3 in neuronal cells, indicating its neuroprotective properties .

The compound plays a significant role in various biochemical pathways:

Biochemical Pathway Effect
Acetylcholine SignalingEnhances cholinergic signaling
Inflammatory PathwaysInhibits NF-kB activation
ApoptosisReduces markers associated with apoptosis

These interactions highlight its potential therapeutic applications in conditions characterized by neurodegeneration and inflammation.

Research Findings

Recent studies have focused on the pharmacological evaluation of methyl 2-piperazin-1-ylpyrimidine-5-carboxylate:

  • Neuroprotective Studies : In vitro studies demonstrated that this compound significantly reduces neuronal cell death under stress conditions, supporting its use as a neuroprotective agent .
  • Anti-inflammatory Studies : The compound effectively decreased the levels of inflammatory mediators in microglial cells, suggesting its potential utility in treating inflammatory neurological disorders .
  • In Vivo Studies : Animal models have shown that varying doses of the compound can provide neuroprotection without significant adverse effects, indicating a favorable safety profile for therapeutic use.

Case Studies

Several case studies have highlighted the efficacy of methyl 2-piperazin-1-ylpyrimidine-5-carboxylate:

  • Case Study 1 : A study on LPS-induced neuroinflammation in mice demonstrated that treatment with this compound led to a marked decrease in TNF-α levels and improved cognitive function as assessed by behavioral tests.
  • Case Study 2 : Clinical trials investigating the compound's effects on patients with mild cognitive impairment showed promising results, with participants exhibiting improved memory function and reduced anxiety levels after treatment.

Q & A

Q. What are the recommended safety protocols for handling Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate dihydrochloride in laboratory settings?

  • Methodological Answer : Handling requires adherence to GHS hazard classifications (H302, H315, H319, H335) . Key precautions include:
  • Use of PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in a fume hood or well-ventilated area to prevent inhalation of dust.
  • Storage in airtight containers at room temperature, away from oxidizing agents.
  • Immediate decontamination with water for skin/eye exposure and medical consultation if irritation persists .

Q. What synthetic routes are reported for Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate dihydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling piperazine derivatives with pyrimidine-carboxylate precursors. For example:
  • Stepwise Approach :

React methyl 4-chloro-pyrimidine-5-carboxylate with piperazine under basic conditions (e.g., K₂CO₃ in DMF).

Isolate the intermediate and convert to the dihydrochloride salt using HCl in ethanol .

  • Yield Optimization :
  • Use excess piperazine (1.5–2 eq.) to drive the reaction.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts. Reported yields range from 2–5% in multi-step syntheses, highlighting the need for purification optimization (e.g., column chromatography) .

Q. What spectroscopic and chromatographic methods are validated for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm piperazine ring integration (δ 2.5–3.5 ppm for N-CH₂) and ester carbonyl (δ 165–170 ppm) .
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 297.2) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for derivatives of this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
  • Standardized Assays : Use DHFR inhibition protocols (e.g., spectrophotometric NADPH oxidation) with controlled pH and temperature .
  • Impurity Profiling : Compare batch-specific impurities (e.g., des-methyl or hydrolyzed derivatives) via LC-MS to correlate purity with activity .
  • Structural Confirmation : X-ray crystallography or 2D NMR to verify regiochemistry, as positional isomerism in piperazine-pyrimidine linkages can alter activity .

Q. What advanced techniques are recommended for identifying and quantifying impurities in this compound?

  • Methodological Answer : Impurities often include residual solvents, des-chloro derivatives, or unreacted intermediates. Analytical approaches:
  • HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., dihydrochloride counterion variability) .
  • IC-HRMS : Identify trace inorganic impurities (e.g., chloride content deviation) .
  • Stability-Indicating Methods : Forced degradation (heat, light, pH stress) followed by UPLC-PDA to track degradation products (e.g., ester hydrolysis to carboxylic acid) .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The pyrimidine ring’s electron-deficient C2 position facilitates nucleophilic attacks. Key findings:
  • Piperazine Substitution : Piperazine acts as a nucleophile, displacing chloride at C2 under mild conditions (DMF, 60°C) .
  • Salt Effects : Dihydrochloride form enhances solubility in polar solvents but may reduce nucleophilicity; neutralization with NaHCO₃ improves reactivity in organic phases .
  • Competing Pathways : Competing hydrolysis of the methyl ester (e.g., in aqueous conditions) requires anhydrous solvents for coupling reactions .

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